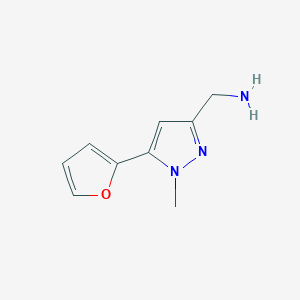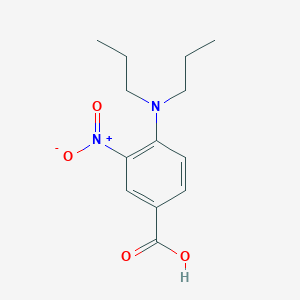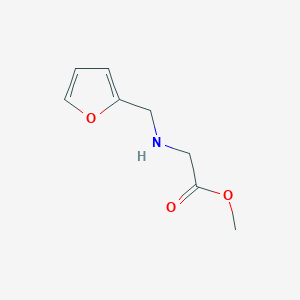
2-((Furan-2-ylméthyl)amino)acétate de méthyle
Vue d'ensemble
Description
“Methyl 2-((furan-2-ylmethyl)amino)acetate” is a chemical compound with the CAS Number: 1019577-40-2 . It has a molecular weight of 169.18 and its IUPAC name is methyl [(2-furylmethyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 2-((furan-2-ylmethyl)amino)acetate” is a liquid at room temperature . It has a predicted boiling point of 230.1±25.0 °C and a predicted density of 1.125±0.06 g/cm3 . The predicted pKa value is 5.67±0.20 .Applications De Recherche Scientifique
Synthèse de dérivés de vinylfurane
Ce composé peut être utilisé dans la synthèse de dérivés de vinylfurane comme le 5-acétoxymethyl-2-vinylfurane et le 5-hydroxyméthyl-2-vinylfurane, qui ont des applications potentielles en synthèse organique et en pharmaceutique .
Études d'activité biologique
Les dérivés du furfural, y compris ceux liés au 2-((furan-2-ylméthyl)amino)acétate de méthyle, sont étudiés pour leurs activités biologiques telles que les propriétés antimicrobiennes, antivirales, antioxydantes, antitumorales, antihistaminiques et fongicides. Ces propriétés les rendent précieux comme ingrédients actifs dans les médicaments et les agents de protection des plantes .
Recherche sur l'amélioration cognitive
Des dérivés comme la N-(furan-2-ylméthyl)-N-méthylprop-2-yn-1-amine (F2MPA) ont été évalués pour leur potentiel en tant qu'améliorateurs cognitifs avec des propriétés d'inhibiteurs de la monoamine oxydase (MAO). Ceci suggère que le this compound pourrait également être exploré pour des applications neurologiques similaires .
Développement d'agents antibactériens
Des recherches récentes se sont concentrées sur la conception et la synthèse de nouveaux dérivés de furane ayant une activité antibactérienne. Ce composé pourrait servir de précurseur ou d'intermédiaire dans la synthèse de tels agents .
Applications de la réaction d'Ugi
Il a été utilisé dans des réactions à quatre composants d'Ugi pour synthétiser des molécules complexes à température ambiante, démontrant son utilité dans diverses synthèses chimiques .
Synthèse d'α-acides aminés hétérocycliques
Les dérivés de furane ont été utilisés dans la synthèse de nouveaux α-acides aminés hétérocycliques racémiques et de composés diacides aminés carboxyliques, indiquant des applications potentielles en synthèse peptidique et en développement de médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-((furan-2-ylmethyl)amino)acetate is a complex organic compoundIt is known that furan derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 2-((furan-2-ylmethyl)amino)acetate may interact with various biological targets.
Mode of Action
The furan moiety in the compound could play a key role in these interactions .
Biochemical Pathways
Given the broad range of biological activities associated with furan derivatives , it’s likely that this compound could influence multiple pathways
Pharmacokinetics
The compound’s molecular weight (16918 g/mol) suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Analyse Biochimique
Biochemical Properties
Methyl 2-((furan-2-ylmethyl)amino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of Methyl 2-((furan-2-ylmethyl)amino)acetate to the active sites of enzymes .
Cellular Effects
Methyl 2-((furan-2-ylmethyl)amino)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, Methyl 2-((furan-2-ylmethyl)amino)acetate can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-((furan-2-ylmethyl)amino)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, Methyl 2-((furan-2-ylmethyl)amino)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-((furan-2-ylmethyl)amino)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-((furan-2-ylmethyl)amino)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to Methyl 2-((furan-2-ylmethyl)amino)acetate has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of Methyl 2-((furan-2-ylmethyl)amino)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Methyl 2-((furan-2-ylmethyl)amino)acetate can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-((furan-2-ylmethyl)amino)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of Methyl 2-((furan-2-ylmethyl)amino)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. For instance, Methyl 2-((furan-2-ylmethyl)amino)acetate may be transported into cells via amino acid transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of Methyl 2-((furan-2-ylmethyl)amino)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, Methyl 2-((furan-2-ylmethyl)amino)acetate may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


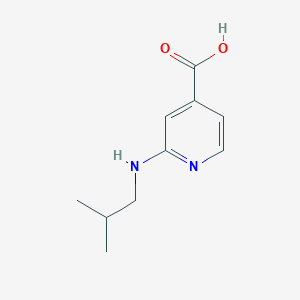
![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)
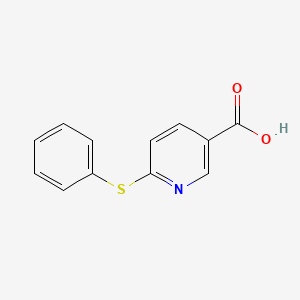
![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

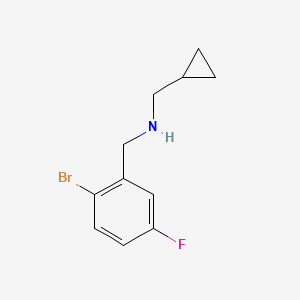
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)

